molecular formula C12H14ClN3O2 B1458309 2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride CAS No. 1461704-84-6

2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride

Cat. No.: B1458309
CAS No.: 1461704-84-6
M. Wt: 267.71 g/mol
InChI Key: UNTYHSGQDYWHTR-UHFFFAOYSA-N
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Description

2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is a useful research compound. Its molecular formula is C12H14ClN3O2 and its molecular weight is 267.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-phenyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c16-11-10-8-13-6-7-14(10)12(17)15(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTYHSGQDYWHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C(=O)N(C2=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

  • Molecular Formula : C₆H₁₀ClN₃O₂
  • Molecular Weight : 191.62 g/mol
  • CAS Number : 1375909-46-8
  • Structure : The compound features a bicyclic structure that includes both imidazolidine and piperazine moieties, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to 2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione have shown significant inhibition of pancreatic cancer cell lines such as AsPC-1 and SW1990. One study reported an IC₅₀ value of approximately 6 μM for a related compound, indicating potent anti-proliferative activity against these cancer cells .

The anticancer effects are believed to be mediated through several mechanisms:

  • Inhibition of Oncogenic Pathways : Compounds in this class have been shown to suppress phosphorylation of oncogenic proteins such as ERK and AKT, which are critical in cancer cell proliferation and survival .
  • Induction of Apoptosis : Increased levels of cleaved PARP and other apoptosis markers were noted in treated cells, suggesting that these compounds can effectively induce programmed cell death in cancer cells .

Antimicrobial Activity

Beyond its anticancer properties, derivatives of the piperazine scaffold have also been investigated for antimicrobial activities. A related study synthesized various piperazine-containing compounds and evaluated their antibacterial effects. Some derivatives exhibited promising activity against several bacterial strains .

Case Studies

  • Pancreatic Cancer Study :
    • Objective : To evaluate the efficacy of a piperazine derivative (compound 6h) against pancreatic cancer.
    • Findings : The compound demonstrated selective cytotoxicity towards pancreatic cancer cell lines with minimal effects on normal cells. The study concluded that the compound could serve as a lead for developing new anticancer agents .
  • Antibacterial Evaluation :
    • Objective : To assess the antibacterial properties of various piperazine derivatives.
    • Findings : Several compounds showed significant inhibition of bacterial growth at concentrations around 50 mg/ml against pathogens like Alternaria solani .

Data Summary Table

Biological ActivityTarget Cell LineIC₅₀ (μM)Mechanism
AnticancerAsPC-16 ± 0.85Inhibition of ERK/AKT phosphorylation; Induction of apoptosis
AnticancerSW19906 ± 0.85Inhibition of ERK/AKT phosphorylation; Induction of apoptosis
AntibacterialAlternaria solaniN/AGrowth inhibition at 50 mg/ml

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride typically involves:

  • Formation of piperazine and its derivatives through cyclization and reduction steps.
  • Introduction of the phenyl substituent via reaction with phenyl-containing precursors.
  • Conversion of intermediate piperazine derivatives to bicyclic imidazolidine-piperazine dione structures.
  • Final isolation and purification as the hydrochloride salt.

This approach is supported by patent literature and synthetic organic chemistry research detailing piperazine derivatives synthesis.

Stepwise Preparation Details

Synthesis of 3,4-Dehydropiperazine-2-one Derivatives (Intermediate)
  • Reaction: An ester (e.g., methyl benzoylformate) is reacted with substituted or unsubstituted ethylenediamine.
  • Conditions: Typically performed in toluene with glacial acetic acid as a catalyst at 20–65 °C.
  • Outcome: Formation of 3,4-dehydropiperazine-2-one derivatives, which are key intermediates for further reduction.

Example:
N-methyl ethylenediamine (5.64 kg, 76.15 mol) reacted with methyl benzoylformate (10.0 kg, 60.91 mol) in toluene (80 L) with acetic acid (4.56 kg, 76.15 mol) at 60–65 °C for 6 hours yielded 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one with a 69.6% yield and melting point 56–60 °C.

Reduction to Piperazine Derivatives
  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), aluminum hydride (AlH3), potassium borohydride (KBH4), or borane (B2H6).
  • Procedure: The 3,4-dehydropiperazine-2-one intermediate is dissolved in tetrahydrofuran (THF) under nitrogen atmosphere, cooled, and treated with LiAlH4 at 10–55 °C for several hours.
  • Workup: Quenching with ethyl acetate and water, followed by extraction and concentration.
  • Yield: Approximately 60.5% yield for 1-methyl-3-phenylpiperazine.
Cyclization to Octahydroimidazolidino[1,5-a]piperazine-1,3-dione Core
  • Cyclization: The reduced piperazine derivative undergoes intramolecular cyclization to form the bicyclic imidazolidino-piperazine dione structure.
  • Reagents and Conditions: Various methods include carbamate or urea formation followed by cyclization using reagents such as iodine, sodium azide, or lithium aluminum tert-butoxide under controlled temperatures (-5 °C to room temperature) in solvents like toluene, THF, or DMF.
  • Purification: Flash chromatography or crystallization.

This step is supported by advanced synthetic methodologies involving cyclic carbamate and urea syntheses, as detailed in recent organic synthesis literature.

Formation of Hydrochloride Salt
  • Procedure: The bicyclic compound is treated with hydrochloric acid (HCl) in an appropriate solvent to form the hydrochloride salt.
  • Purpose: Enhances compound stability, solubility, and facilitates isolation as a crystalline solid.

Data Tables Summarizing Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Ester + Ethylenediamine Reaction Methyl benzoylformate, N-methyl ethylenediamine, Acetic acid, Toluene, 60–65 °C, 6 h 3,4-Dehydropiperazine-2-one derivative 69.6 Key intermediate for reduction
2 Reduction LiAlH4, THF, 10–55 °C, 3–4 h 1-Methyl-3-phenylpiperazine 60.5 Use of LiAlH4 critical for selectivity
3 Cyclization Iodine, NaN3, Li[Al(OtBu)4], THF/DMF, -5 °C to RT Octahydroimidazolidino[1,5-a]piperazine-1,3-dione Variable Multi-step cyclization and purification
4 Salt Formation HCl in suitable solvent This compound - Final isolated hydrochloride salt

Detailed Research Findings and Notes

  • The use of lithium aluminum hydride (LiAlH4) is preferred for the reduction of the 3,4-dehydropiperazine-2-one intermediate due to its strong reducing capability and selectivity toward the piperazine ring formation.
  • The cyclization step often involves formation of cyclic carbamates or ureas, followed by iodine-mediated intramolecular cyclization and azide substitution, which requires careful handling due to toxicity and explosive potential of azides.
  • The preparation methods emphasize temperature control (often low temperatures like -5 °C) to ensure regioselectivity and to prevent decomposition or side reactions.
  • The final hydrochloride salt formation improves the compound's physicochemical properties, enabling easier handling and formulation.
  • These methods are scalable and have been demonstrated on kilogram scales in patent literature, indicating industrial applicability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
Reactant of Route 2
2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride

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